N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Description
N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide: is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the quinoline ring system
Properties
IUPAC Name |
N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(17-13-7-9-14(10-8-13)19(21)22)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUDKGYLUVJVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the methods to synthesize N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide involves the cyanoacetylation of amines.
Catalyst-Free Synthesis: Another method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents.
Industrial Production Methods:
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow processes and green chemistry principles can further enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide can undergo reduction reactions to form the corresponding amine derivative.
Common Reagents and Conditions:
Catalytic Reduction: Common reagents for the reduction of the nitro group include metal nanoparticles (e.g., palladium, platinum) and hydrogen gas.
Substitution Reactions: Reagents such as halides, acids, and bases can be used to facilitate substitution reactions.
Major Products:
Amine Derivatives: Reduction of the nitro group results in the formation of amine derivatives, which can have different biological and chemical properties.
Substituted Quinoline Derivatives: Substitution reactions can yield a variety of substituted quinoline derivatives with diverse functional groups.
Scientific Research Applications
Chemistry:
N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology:
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development .
Medicine:
The compound’s derivatives have shown promise in the treatment of various diseases, including infections and cancer. Its unique chemical properties enable it to act as a lead compound for the development of new therapeutic agents .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its reduction product, the amine derivative, can inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
N-(4-nitrophenyl)acetamide: This compound shares the nitrophenyl group but has a simpler structure compared to N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide.
N-(4-nitrophenyl)nicotinamide: Another similar compound with a nitrophenyl group, but with a different core structure.
Uniqueness:
This compound is unique due to its quinoline core, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
